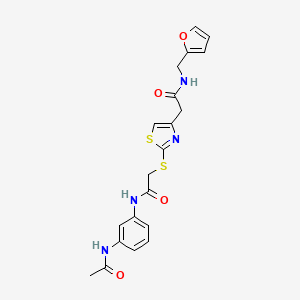

![molecular formula C18H13N3O3S3 B2793080 N-(2-甲基硫代-[1,3]噻唑并[4,5-g][1,3]苯并噻唑-7-基)-2,3-二氢-1,4-苯并二氧杂环己烷-6-羧酰胺 CAS No. 477556-13-1](/img/structure/B2793080.png)

N-(2-甲基硫代-[1,3]噻唑并[4,5-g][1,3]苯并噻唑-7-基)-2,3-二氢-1,4-苯并二氧杂环己烷-6-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Physical And Chemical Properties Analysis

科学研究应用

Synthesis of 1,3,4-Thiadiazole Derivatives

The compound has been utilized in the synthesis of 1,3,4-thiadiazole derivatives . These derivatives are significant due to their potential applications in medicinal chemistry, particularly for their antimicrobial and anti-inflammatory properties .

Antioxidant Activity Evaluation

Another application involves the evaluation of antioxidant activity . Thiazole derivatives, similar to the compound , have been synthesized and screened for their in vitro antioxidant properties, indicating its potential as a therapeutic agent .

Cytotoxicity Studies

The compound has been part of studies exploring the cytotoxic properties of 1,3,4-thiadiazole derivatives. This research is crucial for the development of new anticancer drugs , as these compounds can inhibit the growth of cancer cells .

Fuel Cell Membrane Enhancement

In the field of energy, “F0882-0534” has been investigated for its role in improving the performance of fuel cell membranes . This includes reducing ethanol crossover and increasing proton conductivity in direct ethanol fuel cells .

Stretchable Sensor Development

The compound has found applications in the development of stretchable or reconfigurable sensors . These sensors have novel and unique applications in integrated systems, which are essential for the advancement of wearable technology .

Spectroscopic and Mechanical Property Improvement

Research has also been conducted on the impact of the compound on the spectroscopic and mechanical properties of materials. This includes enhancing ultraviolet protection factors (UPF) in various fabrics, which is vital for creating more durable and protective textiles .

Virtual Experimentation in Education

The compound’s derivatives have been used in virtual experiments for educational purposes. This application is particularly relevant in K-12 education, where virtual labs can provide a safe and controlled environment for students to learn scientific concepts .

Pharmaceutical Research

Lastly, “CCG-17397” has been referenced in various pharmaceutical research studies . These studies involve the exploration of new drugs and treatments, highlighting the compound’s significance in drug discovery and development .

作用机制

Target of Action

CCG-17397, also known as N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, primarily targets the fatty acid synthase (FAS) . FAS is an enzyme that plays a crucial role in the synthesis of fatty acids, which are essential components of cellular membranes and signaling molecules .

Mode of Action

CCG-17397 interacts with its target, FAS, by irreversibly binding to it, specifically to the b-ketoacyl-acyl carrier protein synthase (FabH, FabB, and FabF condensation enzymes) . This interaction inhibits the activity of FAS, leading to cytotoxicity and apoptosis in human cancer cell lines . This effect is believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FAS pathway .

Biochemical Pathways

The primary biochemical pathway affected by CCG-17397 is the fatty acid synthesis pathway . By inhibiting FAS, CCG-17397 disrupts this pathway, leading to a decrease in the production of fatty acids . This disruption can have downstream effects on other pathways that rely on fatty acids, such as the synthesis of cellular membranes and signaling molecules .

Pharmacokinetics

Efforts have been made to improve both the metabolic stability and the solubility of CCG-17397, resulting in the identification of two analogs achieving over 10-fold increases in plasma exposures in mice .

Result of Action

The inhibition of FAS by CCG-17397 leads to cytotoxicity and apoptosis in human cancer cell lines . This is believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FAS pathway .

Action Environment

The action, efficacy, and stability of CCG-17397 can be influenced by various environmental factors. It’s worth noting that environmental factors can generally affect the absorption, distribution, metabolism, and excretion of drugs, thereby influencing their pharmacokinetics and pharmacodynamics .

属性

IUPAC Name |

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S3/c1-25-18-20-11-4-3-10-14(15(11)27-18)26-17(19-10)21-16(22)9-2-5-12-13(8-9)24-7-6-23-12/h2-5,8H,6-7H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGVXUXWPUVFHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(cyanomethyl)-2-{[5-(diethylsulfamoyl)-2-methoxyphenyl]amino}acetamide](/img/structure/B2792999.png)

![Tert-butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2793003.png)

![2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2793006.png)

![2,6-difluoro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2793007.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-phenylethane-1-sulfonamido](/img/structure/B2793009.png)

![(3Z)-3-Benzylidene-N-(1-cyanoethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2793011.png)

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2793013.png)

![2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2793014.png)

![1-Methyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B2793015.png)

![4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2793018.png)

![8-{[(1E)-2-(4-ethoxyphenyl)-1-azavinyl]amino}-3-methyl-7-(methylethyl)-1,3,7-t rihydropurine-2,6-dione](/img/no-structure.png)